molecular formula C17H13ClN2O7 B2402437 Dimethyl 2-[(2-chloro-5-nitrobenzoyl)amino]terephthalate CAS No. 328258-96-4

Dimethyl 2-[(2-chloro-5-nitrobenzoyl)amino]terephthalate

Cat. No.: B2402437
CAS No.: 328258-96-4
M. Wt: 392.75
InChI Key: VZOKVBCQIYNYPX-UHFFFAOYSA-N
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Description

Dimethyl 2-[(2-chloro-5-nitrobenzoyl)amino]terephthalate is a chemical compound with the molecular formula C17H13ClN2O7 and a molecular weight of 392.755 g/mol . This compound is known for its unique structural properties, which include a chlorinated nitrobenzoyl group and a terephthalate ester moiety. It is used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

The synthesis of Dimethyl 2-[(2-chloro-5-nitrobenzoyl)amino]terephthalate typically involves the reaction of 2-chloro-5-nitrobenzoic acid with terephthalic acid dimethyl ester in the presence of a coupling agent. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or oxalyl chloride to activate the carboxylic acid group, followed by the addition of a base like triethylamine to facilitate the coupling reaction . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Dimethyl 2-[(2-chloro-5-nitrobenzoyl)amino]terephthalate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, sodium dithionite, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Dimethyl 2-[(2-chloro-5-nitrobenzoyl)amino]terephthalate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate or as a building block for pharmaceuticals.

    Industry: It is used in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of Dimethyl 2-[(2-chloro-5-nitrobenzoyl)amino]terephthalate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s chlorinated benzoyl group can also participate in electrophilic aromatic substitution reactions, affecting its reactivity and biological activity .

Comparison with Similar Compounds

Dimethyl 2-[(2-chloro-5-nitrobenzoyl)amino]terephthalate can be compared with other similar compounds, such as:

  • Dimethyl 2-[(2-chloro-4-nitrobenzoyl)amino]terephthalate
  • Dimethyl 2-[(4-chloro-3-nitrobenzoyl)amino]terephthalate
  • Dimethyl 2-[(2-chlorobenzoyl)amino]terephthalate
  • Dimethyl 2-[(2-methyl-3-nitrobenzoyl)amino]terephthalate

These compounds share similar structural features but differ in the position and nature of substituents on the benzoyl group.

Properties

IUPAC Name

dimethyl 2-[(2-chloro-5-nitrobenzoyl)amino]benzene-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O7/c1-26-16(22)9-3-5-11(17(23)27-2)14(7-9)19-15(21)12-8-10(20(24)25)4-6-13(12)18/h3-8H,1-2H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZOKVBCQIYNYPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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